molecular formula C21H25N5O3 B2488452 N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-55-7

N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2488452
CAS No.: 510762-55-7
M. Wt: 395.463
InChI Key: CYHHNVSXQOPLRU-UHFFFAOYSA-N
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Description

Its core framework features a fused triazatricyclo system, a methoxyethyl side chain, and a cyclopentyl substituent, which collectively influence its physicochemical properties and bioactivity. This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELXL ) for precise characterization, while its synthesis likely involves multi-step reactions analogous to those reported for related spirocyclic compounds .

Properties

IUPAC Name

N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-6-5-9-26-18(13)24-19-16(21(26)28)12-15(17(22)25(19)10-11-29-2)20(27)23-14-7-3-4-8-14/h5-6,9,12,14,22H,3-4,7-8,10-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHHNVSXQOPLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510762-55-7
Record name N-CYCLOPENTYL-2-IMINO-1-(2-METHOXYETHYL)-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including cyclization, imination, and carboxamidation reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5), which replaces the cyclopentyl group with an ethyl substituent . Key differences include:

  • Solubility : The methoxyethyl side chain in both compounds likely improves aqueous solubility, but the cyclopentyl variant may exhibit reduced solubility in polar solvents due to its hydrophobic nature.

Crystallographic and Computational Analysis

  • Software Utilization : The target compound’s structure determination likely employs SHELXL for refinement and ORTEP-3 for graphical representation , ensuring high accuracy in bond-length and angle measurements.
  • Comparison Metrics: While explicit crystallographic data for the cyclopentyl variant is unavailable, its ethyl analogue’s discontinuation implies structural or thermodynamic instabilities that advanced software tools (e.g., WinGX ) could help diagnose.

Data Tables

Table 2: Software Tools for Structural Analysis

Software Application Relevance to Target Compound Reference
SHELXL Small-molecule refinement High-precision crystallographic data
SIR97 Direct methods for structure solution Initial phase determination
ORTEP-3 Graphical representation 3D visualization of molecular geometry

Research Findings and Implications

  • Synthetic Feasibility : Multi-step routes analogous to are feasible but may require optimization for cyclopentane integration.
  • Characterization Reliability : Tools like SHELXL ensure accurate structural validation, critical for patenting or pharmacological studies.

Biological Activity

N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its potential biological activities, particularly in cancer research. Its intricate structure includes multiple nitrogen atoms within a triazatricyclo framework and various functional groups that may enhance its interaction with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C20H25N5O3C_{20}H_{25}N_5O_3 with a molecular weight of approximately 393.5 g/mol. The presence of an imine group, a carboxamide group, and multiple double bonds contributes to its chemical reactivity and biological activity.

Structural Features

FeatureDescription
Molecular Formula C20H25N5O3C_{20}H_{25}N_5O_3
Molecular Weight 393.5 g/mol
Functional Groups Imine, Carboxamide, Multiple Double Bonds
Structural Framework Triazatricyclo structure

Biological Activity

Research indicates that this compound may exhibit significant biological activity as a potential inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation and has been implicated in various cancers.

Preliminary studies suggest that this compound may effectively bind to CDK2/cyclin A2 complexes, inhibiting their activity and consequently affecting cellular proliferation pathways. This mechanism positions the compound as a candidate for cancer treatment.

Case Studies and Research Findings

Research on similar compounds has provided insights into the biological activities associated with this class of molecules. For instance:

  • Inhibition of CDK2 : Studies have shown that related compounds with similar triazatricyclo structures exhibit inhibitory effects on CDK2 activity.
  • Cell Proliferation Assays : In vitro assays demonstrated that compounds sharing structural features with N-cyclopentyl derivatives can significantly reduce the proliferation of cancer cell lines.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
7-butan-2-yl-N-cyclopentyl-6-iminoSimilar triazatricyclo structurePotential CDK2 inhibition
N-(phenylmethyl)-3-[N'-(1-pyridin-4-yl-methanoyl)-hydrazino]-propionamideContains phenylethyl moietyInvestigated for anti-cancer properties
N-benzylcarbamoylethyl-n'isonicotinoylhydrazineFeatures hydrazine linkagesPotential anti-tumor activity

Synthesis and Chemical Reactivity

The synthesis of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-11-methyl involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The compound can undergo various chemical reactions typical of amides and imines.

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